molecular formula C10H14 B3029129 1,5-Decadiyne CAS No. 53963-03-4

1,5-Decadiyne

Cat. No. B3029129
CAS RN: 53963-03-4
M. Wt: 134.22 g/mol
InChI Key: IWIDILFDSIIOSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-diynes has been explored through different methodologies. One approach involves the reaction of 1,3-dilithiopropyne with propargyl chlorides, which has been successfully applied to synthesize pheromone components such as (4E,6Z,10Z)-4,6,10-hexadecatrien-1-ol with a decent overall yield . Another synthesis route is the Sonogashira coupling of vinylidene chloride followed by elimination, which has been used to prepare terminal 1,3-diynes, including 1,3-decadiyne . These methods demonstrate the versatility and efficiency of current synthetic strategies for diynes.

Molecular Structure Analysis

The molecular structure of diynes and related compounds has been a subject of interest. For instance, the crystal structure of decapentynylcorannulene has been determined and compared with computed structures of similar compounds . This research provides insights into the high energy forms of carbon-rich compounds and their potential rearrangements, which could be relevant for the understanding of 1,5-decadiyne's structure and reactivity.

Chemical Reactions Analysis

Chemical reactions involving diynes can lead to a variety of products. Gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes have been developed to produce highly functionalized cyclohexadienes . This process is proposed to proceed via a novel mechanism involving 1,2-alkyl shifts, which could be relevant for understanding the reactivity of 1,5-decadiyne in similar catalytic systems. Additionally, the thermal polymerization of diacetylenes has been studied, revealing that compounds with diacetylene groups can polymerize to give soluble polymers through 1,2- and 1,4-addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diynes are closely related to their molecular structure and the nature of their chemical bonds. The reactivity of diynes like 1,5-decadiyne can be inferred from studies on related compounds. For example, the generation and characterization of 3,5-pyridyne, a heterocyclic meta-benzyne derivative, provide insights into the reactivity of diynes under pyrolysis conditions, leading to various byproducts and ring-opening reactions . These studies contribute to a better understanding of the stability, reactivity, and potential applications of 1,5-decadiyne.

Scientific Research Applications

Gold- and Platinum-Catalyzed Cycloisomerizations

  • Application : The development of gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes is a significant advancement. This catalytic process has a broad alkyne scope, leading to the production of highly functionalized 1,4- and 1,3-cyclohexadienes. It's an efficient approach for generating a range of substituted cyclohexadienes for various synthetic applications (Sun et al., 2006).

Synthesis of Terminal 1,3-Diynes

  • Application : A study focused on the synthesis of terminal 1,3-diynes using Sonogashira coupling of vinylidene chloride followed by elimination, leading to the preparation of 1,3-decadiyne. This research outlines key methods in the synthesis of 1,5-decadiyne and its derivatives, which are essential in organic synthesis and material science (Kohnen et al., 2007).

Molecular Modeling of Self-Assembled Alkynyl Thin Films

  • Application : Molecular modeling was used to determine the organization of 1,9-decadiyne monolayers on various surfaces. This approach provided insights into the monolayer structure, which is pivotal for understanding the surface interactions and potential applications in coatings and thin-film technologies (Dickie et al., 2002).

C–H⋯π Interactions in Hydrocarbons

  • Application : Research on low-temperature crystal structures of α,ω-unsaturated linear hydrocarbons, including 1,9-decadiyne, revealed the role of C–H⋯π interactions in these compounds in the solid state. This finding is crucial for understanding the structural and physical properties of these materials (Bond, 2002).

Nonlinear Optical Waveguide of Poly(1,9-decadiyne)

  • Application : The study of the nonlinear optical properties of poly(1,9-decadiyne) (PDD) demonstrated its potential as a material for optical applications. The thermal treatment of PDD films resulted in significant changes in their optical properties, indicating its potential use in optoelectronic devices (Okawa et al., 1991).

Safety And Hazards

1,5-Decadiyne is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

deca-1,5-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDILFDSIIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068895
Record name 1,5-Decadiyne
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Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Decadiyne

CAS RN

53963-03-4, 929-53-3
Record name 1,5-Decadiyne
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Record name 1,4-Decadiyne
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Record name 1,5-Decadiyne
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Record name 1,5-Decadiyne
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Synthesis routes and methods

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
Quantity
100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
PS Princy, A Gangaprasad - Journal of Pharmacognosy and …, 2019 - phytojournal.com
Enicostema axillare (Lam.) Raynal ssp. littoralis (Blume) Raynal is one of the medicinally important herbs belonging to the family Gentianaceae, commonly known as vellaruk. The …
Number of citations: 1 www.phytojournal.com
AM Stalcup - 1989 - elibrary.ru
In the first part of this work, the results of a systematic determination of retention volumes of four polycyclic aromatic hydrocarbons (PAH) as a function of temperature and mobile phase …
Number of citations: 0 elibrary.ru
S Nakamura, M Uchiyama… - Journal of the American …, 2004 - ACS Publications
A regio- and chemoselective silylzincation reaction of various functionalized alkynes was developed using a newly designed dianion-type zincate. Silylzincation of terminal alkynes, …
Number of citations: 79 pubs.acs.org
M Pappoppula, KL Olsen, DR Ketelboeter… - Angewandte …, 2023 - Wiley Online Library
A copper‐catalyzed dearomative alkynylation of pyridines is reported with excellent regio‐ and enantioselectivities. The synthetically valuable enantioenriched 2‐alkynyl‐1,2‐…
Number of citations: 5 onlinelibrary.wiley.com
A Mann, A Wagner - Chemical Communications, 2012 - pubs.rsc.org
Mild chemo-selective hydration of terminal alkynes catalysed by AgSbF 6 - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC12928G Royal Society of Chemistry View …
Number of citations: 126 pubs.rsc.org
BA Bierl, M Beroza, RT Staten… - Journal of Economic …, 1974 - academic.oup.com
The sex attractant of Pectinophora gossypiella (Saunders) was isolated from mixed sexes and from females only by chromatographic purification of the alcohol precursor and its …
Number of citations: 119 academic.oup.com
A Poloukhtine, VV Popik - The Journal of Organic Chemistry, 2005 - ACS Publications
A cyclopropenone-containing enediyne photoprecursor, 6-tert-butyldimethylsilyloxy-3-(α-hydroxybenzyl)bicyclo[8.1.0]undeca-1(10),2-diene-4-yn-11-one (1), was prepared in 10 steps …
Number of citations: 31 pubs.acs.org
X Li, W Xie, F Bai, J Wang, X Zhou, R Gao, X Xu… - Food Chemistry, 2022 - Elsevier
Sensory analysis and instrumental techniques were used to investigate the effect of thermal processing on sturgeon meat flavor. A lexicon consisted of 26 descriptors was established …
Number of citations: 32 www.sciencedirect.com
E Negishi, SJ Holmes, JM Tour, JA Miller… - Journal of the …, 1989 - ACS Publications
Enynes and diynes react with “ZrCp2”(whereCp= jj5-C5H5) generated by treating Cl2ZrCp2 with Mg and HgCl2 or 2 equiv of an alkyllithium, such as n-BuLi, or a Grignard reagent, such …
Number of citations: 539 pubs.acs.org
PI Svirskaya, CC Leznoff - Journal of chemical ecology, 1984 - Springer
A 2% cross-linked styrene-divinylbenzene copolymer containing pendant trityl chloride groups was used as the solid support in the synthesis of (Z, Z)-3,13-octadecadien-1-yl acetate, a …
Number of citations: 11 link.springer.com

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